molecular formula C10H20Cl2N2O B13474819 4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride

4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride

Katalognummer: B13474819
Molekulargewicht: 255.18 g/mol
InChI-Schlüssel: OFIZERHETXBVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is a chemical compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and azaspiroheptane moieties in its structure contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the morpholine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable azetidine derivative with a morpholine derivative can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature, solvent, and catalyst selection, are crucial for efficient production. The use of protecting groups and subsequent deprotection steps may also be employed to enhance the overall yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is unique due to the presence of both morpholine and azaspiroheptane moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H20Cl2N2O

Molekulargewicht

255.18 g/mol

IUPAC-Name

4-(2-azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c1-3-13-4-2-12(1)9-5-10(6-9)7-11-8-10;;/h9,11H,1-8H2;2*1H

InChI-Schlüssel

OFIZERHETXBVPT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2CC3(C2)CNC3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.